![molecular formula C10H9FO3 B3059123 6-Fluorochroman-3-carboxylic acid CAS No. 944899-27-8](/img/structure/B3059123.png)
6-Fluorochroman-3-carboxylic acid
Overview
Description
6-Fluorochroman-3-carboxylic acid is a chemical compound with the molecular formula C10H5FO4 . It is a white crystalline solid and is considered a pivotal chiral building block in the pharmaceutical industry .
Synthesis Analysis
The synthesis of 6-Fluorochroman-3-carboxylic acid involves using the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) as the substrate in an aqueous–toluene biphasic system . The (S) and ®-FCCAs were produced by EstS and EstR catalysis with an enantiomeric excess (ee) value >99% and 95–96%, respectively .Molecular Structure Analysis
The molecular structure of 6-Fluorochroman-3-carboxylic acid is characterized by an average mass of 208.143 Da and a monoisotopic mass of 208.017181 Da .Chemical Reactions Analysis
Carboxylic acids (CAs) are key players in human and animal metabolism. As they are hardly retained under reversed-phase liquid chromatography (RP-LC) conditions in their native form, derivatization is an option to make them accessible to RP-LC and simultaneously increase their response for mass spectrometric detection .Physical And Chemical Properties Analysis
6-Fluorochroman-3-carboxylic acid has a molecular weight of 208.14 . It appears as a white crystalline solid and has a melting point of 232-240 °C .Scientific Research Applications
Chiral Building Blocks in Pharmaceutical Synthesis
Optically pure FCCAs, with both (S) and ® configurations, serve as pivotal chiral building blocks in the pharmaceutical industry. These enantiomerically pure compounds are essential for drug development due to their specific interactions with biological targets. Historically, chemical resolution methods were employed to obtain these enantiomers, but they were complex, low-yield, and environmentally harmful .
Enzymatic Resolution Technique
Recent advancements have introduced an innovative enzymatic resolution method for FCCAs. Researchers isolated two esterases, EstS and EstR, from Geobacillus thermocatenulatus. Using the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) as a substrate in an aqueous–toluene biphasic system, EstS and EstR catalyzed the production of (S)- and ®-FCCAs with high enantiomeric excess (ee) values. Molecular simulations revealed the enantioselective mechanisms. Notably, this enzymatic approach offers advantages over chemical resolution methods .
Synthetic Chemistry
The synthesis of ®- and (S)-6-fluorochroman-2-carboxylic acids involves forming salts with optically active α-methylbenzylamine. These synthetic pathways enable the preparation of enantiomerically pure FCCAs for further studies and applications .
Coordination Chemistry
The carboxylic acid group in FCCAs allows for coordination with metal ions. Researchers explore their metal complexes for applications in catalysis, luminescence, and materials science. These complexes may find use in sensors, imaging agents, or light-emitting materials.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a pivotal chiral building block in the pharmaceutical industry .
Mode of Action
The mode of action of 6-Fluorochroman-3-carboxylic acid involves its interaction with two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . Using the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) as the substrate in an aqueous–toluene biphasic system, (S) and ®-FCCAs were produced by EstS and EstR catalysis . The highly enantioselective mechanisms were revealed by molecular simulations .
properties
IUPAC Name |
6-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJZDZQAEYSLOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681458 | |
Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
944899-27-8 | |
Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944899-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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